molecular formula C9H16Cl2N4 B2422132 1-(Pyrimidin-4-yl)piperidin-4-amine dihydrochloride CAS No. 596817-93-5

1-(Pyrimidin-4-yl)piperidin-4-amine dihydrochloride

Cat. No. B2422132
CAS RN: 596817-93-5
M. Wt: 251.16
InChI Key: XJWDWPFCQGWRFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyrimidin-4-yl)piperidin-4-amine dihydrochloride is a compound with the molecular weight of 290.19 . It is a white to yellow solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15N5.2ClH/c12-8-2-5-16 (6-3-8)11-9-1-4-13-10 (9)14-7-15-11;;/h1,4,7-8H,2-3,5-6,12H2, (H,13,14,15);2*1H .


Chemical Reactions Analysis

The compound is an ATP-competitive inhibitor, with nanomolar potency . It has up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .


Physical And Chemical Properties Analysis

The compound is a white to yellow solid . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Protein Kinase B (PKB) Inhibition

1-(Pyrimidin-4-yl)piperidin-4-amine dihydrochloride has been investigated as an inhibitor of PKB kinase activity. PKB, also known as Akt, plays a crucial role in cell survival, growth, and metabolism. Inhibition of PKB can have implications in cancer therapy, as PKB is often dysregulated in cancer cells .

Allosteric PKB Inhibitors

An alternative approach to PKB inhibition involves using ATP noncompetitive inhibitors that target an allosteric site between the kinase and PH-domains of the enzyme. Allosteric PKB inhibitors are being explored for their potential clinical applications .

Mechanism of Action

Target of Action

The primary target of “1-(Pyrimidin-4-yl)piperidin-4-amine dihydrochloride” is Protein Kinase B (PKB or Akt), a key component of intracellular signaling pathways regulating growth and survival . PKB is frequently deregulated in cancer, making it an attractive target for antitumor agents .

Mode of Action

This compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB . This results in the disruption of PKB signaling, which can lead to the inhibition of cell proliferation and survival .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway . This pathway is activated by the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface, leading to the activation of PI3K . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

Variations of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .

Result of Action

The inhibition of PKB by this compound can lead to the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses .

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-pyrimidin-4-ylpiperidin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4.2ClH/c10-8-2-5-13(6-3-8)9-1-4-11-7-12-9;;/h1,4,7-8H,2-3,5-6,10H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWDWPFCQGWRFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NC=NC=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyrimidin-4-yl)piperidin-4-amine dihydrochloride

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